molecular formula C24H18F4N2O7 B12934070 [(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate

Cat. No.: B12934070
M. Wt: 522.4 g/mol
InChI Key: KJPPNZBKYGDUSJ-AJYBTWMASA-N
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Description

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes benzoyloxy, trifluoromethyl, and fluoro groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, introduction of benzoyloxy and fluoro groups, and coupling with pyrimidinyl derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R)-3-(benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
  • [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate]

Uniqueness

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C24H18F4N2O7

Molecular Weight

522.4 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H18F4N2O7/c25-17-18(37-22(33)14-9-5-2-6-10-14)16(12-35-21(32)13-7-3-1-4-8-13)36-20(17)30-11-15(24(26,27)28)19(31)29-23(30)34/h1-11,16-18,20H,12H2,(H,29,31,34)/t16-,17+,18-,20-/m1/s1

InChI Key

KJPPNZBKYGDUSJ-AJYBTWMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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